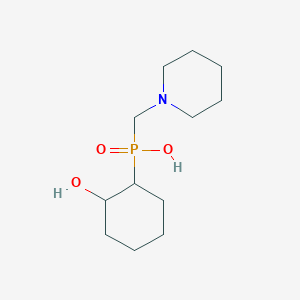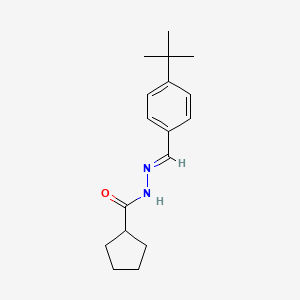![molecular formula C18H27N5O B5063173 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine](/img/structure/B5063173.png)
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine, also known as IPP, is a chemical compound that has been extensively studied for its potential in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to inhibit the activity of certain enzymes and receptors, including phosphodiesterase 5 (PDE5) and serotonin receptors. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is its potential use as a therapeutic agent for various diseases. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine. One potential direction is the development of new analogs of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine and its potential use in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine can potentially lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine involves several steps, including the reaction of 2-bromo-5-isobutyl-1,2,4-oxadiazole with 2-pyridylboronic acid, followed by the reaction of the resulting intermediate with 4-propylpiperazine. The final product is obtained after purification using chromatographic techniques.
Applications De Recherche Scientifique
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Several studies have reported the anti-cancer activity of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine, which is believed to be due to its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has also been studied for its potential use as a vasodilator and can potentially be used in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
3-(2-methylpropyl)-5-[6-(4-propylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-4-7-22-8-10-23(11-9-22)17-6-5-15(13-19-17)18-20-16(21-24-18)12-14(2)3/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMLQLTBIGGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-5-[6-(4-propylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)

![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)

![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5063154.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B5063160.png)
